molecular formula C8H8O3 B13855697 Deuterio 2,3,5,6-tetradeuterio-4-(dideuteriomethoxy)benzoate

Deuterio 2,3,5,6-tetradeuterio-4-(dideuteriomethoxy)benzoate

Cat. No.: B13855697
M. Wt: 159.19 g/mol
InChI Key: ZEYHEAKUIGZSGI-NSYKEGMCSA-N
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Description

Deuterio 2,3,5,6-tetradeuterio-4-(dideuteriomethoxy)benzoate is a deuterated compound, meaning it contains deuterium atoms instead of hydrogen atoms. Deuterium is an isotope of hydrogen with one proton and one neutron, making it twice as heavy as hydrogen. This compound is often used in scientific research due to its unique properties, such as increased stability and different reaction kinetics compared to non-deuterated compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Deuterio 2,3,5,6-tetradeuterio-4-(dideuteriomethoxy)benzoate typically involves multiple steps, starting with the deuteration of precursor molecules. One common method is the deuteration of 4-hydroxybenzoic acid, followed by methylation to introduce the dideuteriomethoxy group. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of specialized equipment and controlled environments ensures the high purity and yield of the final product. Deuterated compounds are often produced in facilities equipped to handle isotopic labeling and separation techniques .

Chemical Reactions Analysis

Types of Reactions

Deuterio 2,3,5,6-tetradeuterio-4-(dideuteriomethoxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include deuterated solvents, catalysts, and oxidizing or reducing agents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield deuterated carboxylic acids, while reduction may produce deuterated alcohols .

Scientific Research Applications

Deuterio 2,3,5,6-tetradeuterio-4-(dideuteriomethoxy)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Deuterio 2,3,5,6-tetradeuterio-4-(dideuteriomethoxy)benzoate involves its interaction with molecular targets and pathways in biological systems. The presence of deuterium atoms can alter the compound’s binding affinity and metabolic stability, leading to different biological effects compared to non-deuterated analogs. These effects are often studied using advanced analytical techniques to understand the compound’s behavior at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Deuterio 2,3,5,6-tetradeuterio-4-(dideuteriomethoxy)benzoate is unique due to its specific combination of deuterated methoxy and benzoate groups, which confer distinct chemical and physical properties. These properties make it particularly valuable in research applications where isotopic labeling is essential .

Properties

Molecular Formula

C8H8O3

Molecular Weight

159.19 g/mol

IUPAC Name

deuterio 2,3,5,6-tetradeuterio-4-(dideuteriomethoxy)benzoate

InChI

InChI=1S/C8H8O3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10)/i1D2,2D,3D,4D,5D/hD

InChI Key

ZEYHEAKUIGZSGI-NSYKEGMCSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)O[2H])[2H])[2H])OC([2H])[2H])[2H]

Canonical SMILES

COC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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